molecular formula C18H23N5OS2 B5142824 (5Z)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(3-ethyl-4,5-dimethyl-1,3-thiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one

(5Z)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(3-ethyl-4,5-dimethyl-1,3-thiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one

Cat. No.: B5142824
M. Wt: 389.5 g/mol
InChI Key: LLVLGNIZKVDMFF-IIBFZRRCSA-N
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Description

(5Z)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(3-ethyl-4,5-dimethyl-1,3-thiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone core, a pyrazole ring, and a thiazole ring, making it a subject of interest for researchers.

Properties

IUPAC Name

(5Z)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(3-ethyl-4,5-dimethyl-1,3-thiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS2/c1-7-9-23-16(24)15(17-22(8-2)12(5)13(6)25-17)26-18(23)19-14-10(3)20-21-11(14)4/h7H,1,8-9H2,2-6H3,(H,20,21)/b17-15-,19-18?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVLGNIZKVDMFF-IIBFZRRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(SC1=C2C(=O)N(C(=NC3=C(NN=C3C)C)S2)CC=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=C(S/C1=C\2/C(=O)N(C(=NC3=C(NN=C3C)C)S2)CC=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(3-ethyl-4,5-dimethyl-1,3-thiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole and thiazole rings through various condensation reactions. Common reagents used in these reactions include aldehydes, amines, and thiourea derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(3-ethyl-4,5-dimethyl-1,3-thiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(3-ethyl-4,5-dimethyl-1,3-thiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(3-ethyl-4,5-dimethyl-1,3-thiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(3-ethyl-4,5-dimethyl-1,3-thiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties

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